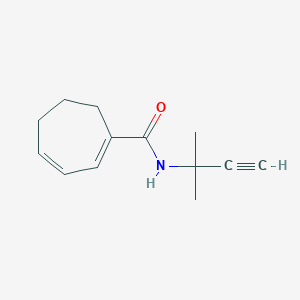
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide is a complex organic compound with a unique structure that combines a cycloheptadiene ring with a carboxamide group and a 2-methylbut-3-yn-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclohepta-1,3-diene ring through a series of cyclization reactions. The 2-methylbut-3-yn-2-yl group can be introduced via an alkylation reaction using appropriate alkylating agents. The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be utilized in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(2-Methylbut-3-yn-2-yl)benzene: A compound with a similar 2-methylbut-3-yn-2-yl group but with a benzene ring instead of a cycloheptadiene ring.
2-Methylbut-3-yn-2-yl acetate: A compound with a similar 2-methylbut-3-yn-2-yl group but with an acetate functional group.
Uniqueness
N-(2-Methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide is unique due to its combination of a cycloheptadiene ring and a carboxamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
62695-84-5 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-methylbut-3-yn-2-yl)cyclohepta-1,3-diene-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-4-13(2,3)14-12(15)11-9-7-5-6-8-10-11/h1,5,7,9H,6,8,10H2,2-3H3,(H,14,15) |
InChI Key |
OOENPOWCIWPTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)C1=CC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B14517682.png)
![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
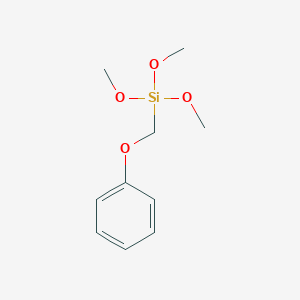
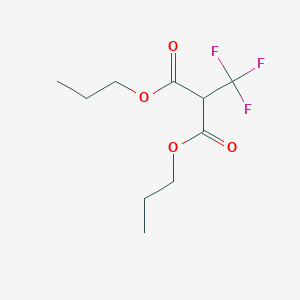

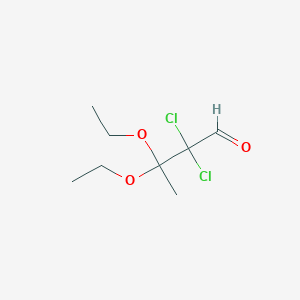
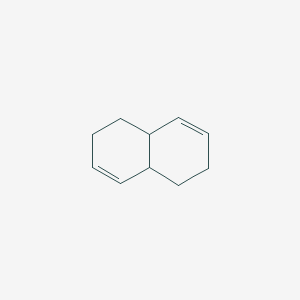
![2-(1,5-Dimethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)ethan-1-ol](/img/structure/B14517748.png)

![1-[(2,2-Dichloroethenyl)sulfanyl]-2-methylpropane](/img/structure/B14517756.png)
![2,5-Pyrrolidinedione, 1,3-dimethyl-3-[4-(3-methylbutoxy)phenyl]-](/img/structure/B14517768.png)

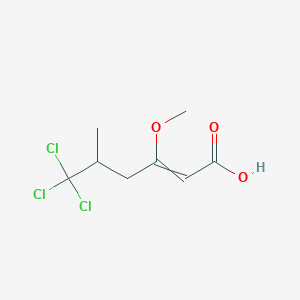
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
